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Abstract
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) is a novel deoxycytidine

nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine.[1]

[2] CNDAC exhibits a unique mechanism of action that distinguishes it from other nucleoside

analogs like cytarabine and gemcitabine.[1][3] Its incorporation into DNA during replication

initiates a cascade of events that culminates in G2/M cell cycle arrest and subsequent cell

death, a process intrinsically linked to the formation of lethal double-strand DNA breaks during

a second S phase.[1][2][3][4] This guide provides a detailed examination of CNDAC's

mechanism, its impact on cell cycle regulatory pathways, quantitative data from key

experiments, and the methodologies used to elucidate these effects.

Mechanism of Action
CNDAC's primary cytotoxic effect begins after it is phosphorylated to its triphosphate form and

incorporated into DNA during the S phase of the cell cycle.[5] The presence of an electron-

drawing cyano group in its sugar moiety induces structural instability.[1] This leads to a β-

elimination reaction, causing a single-strand break (SSB) in the DNA backbone and creating a

3'-terminal lesion that cannot be readily ligated.[1][5]

While some of these SSBs can be repaired by the transcription-coupled nucleotide excision

repair (TC-NER) pathway, unrepaired breaks persist as the cell completes the first cell cycle.[1]
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[5][6] When the cell enters a subsequent, second S phase, the replication fork collapses at the

site of the unrepaired SSB, converting it into a highly cytotoxic one-ended double-strand break

(DSB).[1][2][5] It is the formation of these DSBs that serves as the primary trigger for a robust

DNA damage response (DDR), leading to cell cycle arrest and eventual apoptosis.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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